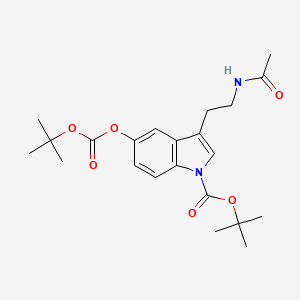
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This reaction typically takes place at room temperature and can be carried out in various solvents, including methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed using reagents such as oxalyl chloride in methanol, trifluoroacetic acid (TFA), or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxalyl chloride, TFA, and various organic solvents. The major products formed from these reactions are the deprotected amino compounds and substituted derivatives .
Scientific Research Applications
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool for the protection of amino groups during peptide synthesis and other organic transformations.
Medicinal Chemistry: The compound is employed in the synthesis of medicinally active compounds, including inhibitors of enzymes such as IDO1 and DNA Pol gamma.
Biological Studies: It is used in studies involving the modification and analysis of proteins and peptides.
Mechanism of Action
The mechanism of action of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin involves the protection of amino groups through the formation of Boc-protected intermediates. This protection prevents unwanted side reactions during synthetic transformations, allowing for selective modification of other functional groups. The Boc group can be selectively removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin is unique in its dual protection of both the amino and hydroxyl groups. Similar compounds include:
N-Boc-protected Amino Acids: These compounds have a single Boc group protecting the amino group and are commonly used in peptide synthesis.
N,O-Bis(tert-butoxycarbonyl)-hydroxylamine: This compound has similar protective groups but is used for different synthetic purposes.
The uniqueness of this compound lies in its ability to protect both the amino and hydroxyl groups simultaneously, making it a valuable tool in complex synthetic transformations .
Properties
IUPAC Name |
tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6/c1-14(25)23-11-10-15-13-24(19(26)29-21(2,3)4)18-9-8-16(12-17(15)18)28-20(27)30-22(5,6)7/h8-9,12-13H,10-11H2,1-7H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQMPLGGLYQKHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

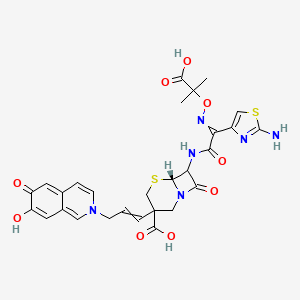
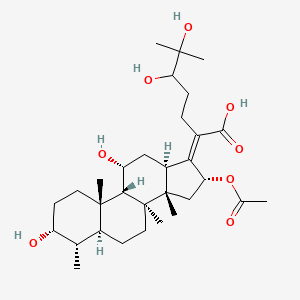
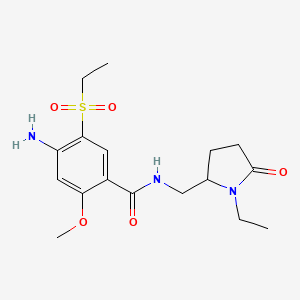
![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)
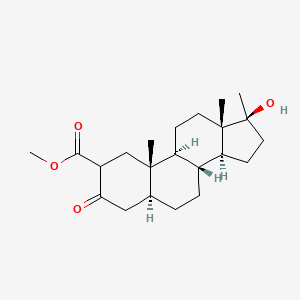
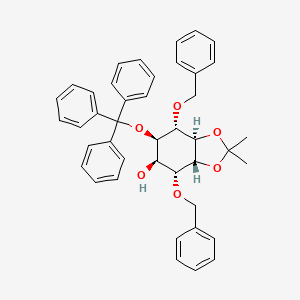
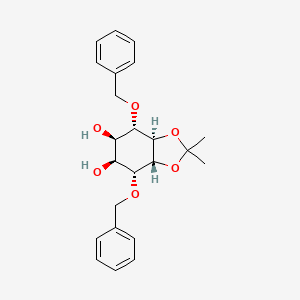
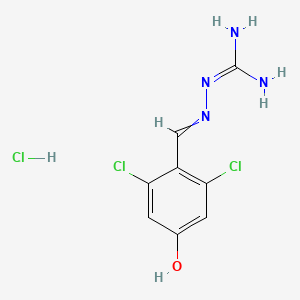
![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
